molecular formula C10H13BrS B1379303 [(3-Bromobutyl)sulfanyl]benzene CAS No. 1394041-75-8

[(3-Bromobutyl)sulfanyl]benzene

Cat. No.: B1379303
CAS No.: 1394041-75-8
M. Wt: 245.18 g/mol
InChI Key: OSLOPHWGPPAUMM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “[(3-Bromobutyl)sulfanyl]benzene” is C10H13BrS . The InChI code is 1S/C10H13BrS/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 245.18 . It is a colorless to yellowish liquid that is soluble in organic solvents such as benzene, dichloromethane, and ethanol.

Scientific Research Applications

1. Synthesis of Chiral Bidentate Complexes

[(3-Bromobutyl)sulfanyl]benzene derivatives have been utilized in the synthesis of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene, which further contributes to the formation of planar chiral bidentate η5:κS-indenyl-sulfanyl and -sulfinyl complexes of rhodium(III) (Baker et al., 2012).

2. One-Pot Synthesis of Indoles

The compound has been involved in efficient one-pot methods for synthesizing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, which are formed through the cyclization of precursor isothiocyanates (Kobayashi et al., 2013).

3. Synthesis of Sulfonyl, Sulfinyl, or Sulfenyl Functional Group Containing Compounds

This chemical is also significant in the synthesis of various benzenes carrying sulfonyl, sulfinyl, or sulfenyl functional groups. These compounds have wide-ranging applications, including industrial and pharmaceutical uses (Brown, 1996).

4. Synthesis of Methylsulfonyl-Containing Compounds

The compound plays a role in photoinduced sulfonylation processes, leading to the creation of 3-(methylsulfonyl)benzo[b]thiophenes through a radical relay strategy, highlighting its potential in organic synthesis and material science (Gong et al., 2019).

5. Radical Cyclisation in Organic Chemistry

This compound derivatives are used in radical cyclisation for carbon-carbon bond formation, leading to the synthesis of complex organic structures like coumarin-annulated sulfur heterocycles (Majumdar et al., 2003).

Properties

IUPAC Name

3-bromobutylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrS/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLOPHWGPPAUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306393
Record name Benzene, [(3-bromobutyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-75-8
Record name Benzene, [(3-bromobutyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, [(3-bromobutyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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